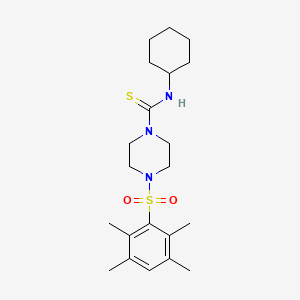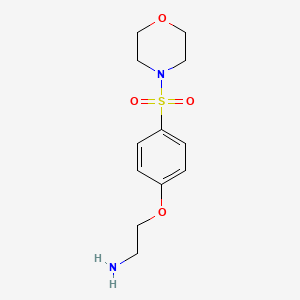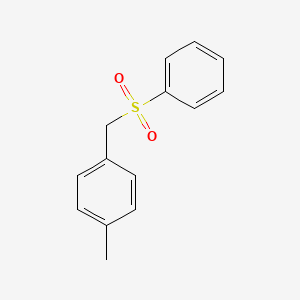
1-Cyclohexyl-4-(4-nitrophenyl)piperazine
Vue d'ensemble
Description
1-Cyclohexyl-4-(4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. This compound belongs to the class of piperazine derivatives and has shown promising results in various research studies.
Applications De Recherche Scientifique
1-Cyclohexyl-4-(4-nitrophenyl)piperazine has been extensively studied for its potential as a pharmacological tool. It has been shown to have an affinity for various receptors, including serotonin, dopamine, and adrenergic receptors. This compound has been used in research studies to investigate the role of these receptors in various physiological and pathological conditions.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-4-(4-nitrophenyl)piperazine is not fully understood. However, it is believed to act as a modulator of neurotransmitter release and reuptake. It has also been shown to have an effect on ion channels and intracellular signaling pathways.
Biochemical and Physiological Effects:
1-Cyclohexyl-4-(4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to have an effect on the activity of ion channels, including voltage-gated calcium channels and potassium channels. In addition, it has been shown to have an effect on intracellular signaling pathways, including the cyclic AMP pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Cyclohexyl-4-(4-nitrophenyl)piperazine in lab experiments include its ability to selectively modulate various receptors and its potential as a pharmacological tool. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-Cyclohexyl-4-(4-nitrophenyl)piperazine. These include investigating its potential as a treatment for various neurological and psychiatric disorders, investigating its mechanism of action, and developing more selective analogs of this compound. In addition, further research is needed to fully understand the potential toxicity and safety of this compound.
In conclusion, 1-Cyclohexyl-4-(4-nitrophenyl)piperazine is a promising pharmacological tool that has shown potential in various research studies. Its ability to selectively modulate various receptors and its potential as a treatment for various neurological and psychiatric disorders make it an exciting area of research. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Propriétés
IUPAC Name |
1-cyclohexyl-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-19(21)16-8-6-15(7-9-16)18-12-10-17(11-13-18)14-4-2-1-3-5-14/h6-9,14H,1-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSXXRSTZDEWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-(4-nitrophenyl)piperazine | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7468407.png)
![[4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate](/img/structure/B7468410.png)
![1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468422.png)
![17-(3,4-Dimethoxyphenyl)-14-methyl-13-prop-2-enyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B7468434.png)
![2-(2-cyanophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7468441.png)

![2-[[4-amino-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide](/img/structure/B7468455.png)
![4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide](/img/structure/B7468460.png)


![3-[[(4Z)-4-(benzenesulfonylimino)-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468491.png)
![2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B7468493.png)
![2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene](/img/structure/B7468511.png)
![2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid](/img/structure/B7468520.png)